molecular formula C16H19N5O6 B2690387 dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 941899-99-6

dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate

Cat. No. B2690387
CAS RN: 941899-99-6
M. Wt: 377.357
InChI Key: RURYZZYLKYUYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a useful research compound. Its molecular formula is C16H19N5O6 and its molecular weight is 377.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Approaches

Research has developed innovative methods for synthesizing imidazole derivatives, which are crucial intermediates for creating purine structures. One study describes a new route to imidazoles, demonstrating their utility in synthesizing purines and certain derivatives not accessible by other methods (Edenhofer, 1975). These approaches are foundational for generating compounds like dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate, contributing significantly to the exploration of new therapeutic agents.

Potential Antitumor Activity

Another area of interest is the exploration of certain imidazole derivatives for their antitumor properties. For instance, derivatives have been identified with activity against malignant melanoma, indicating the potential of purine analogs in cancer treatment (Carter & Friedman, 1972). This research suggests that compounds with similar structural features might offer new avenues for developing anticancer therapies.

Antiviral and Anticonvulsant Properties

Imidazo and purine derivatives are also studied for their antiviral and anticonvulsant activities. Certain imidazo[1,2-a]-s-triazine nucleosides and their analogs show moderate activity against various viruses, hinting at the potential for developing new antiviral drugs (Kim et al., 1978). Similarly, compounds with purine-2,4-dione and purine-2,4,8-trione cores have been synthesized and shown to possess antidepressant and anxiolytic-like activity, demonstrating the therapeutic versatility of purine analogs (Zagórska et al., 2015).

Mechanisms of Action and Reactivity

Studies have also delved into the mechanisms of action of purine analogs, including their role in inhibiting lipid peroxidation, which could have implications for developing antioxidants (Nishida, 1991). Furthermore, the reactivity and spectroscopic characterization of imidazole derivatives provide valuable insights into designing compounds with specific biological activities (Hossain et al., 2018).

properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6/c1-8-9(2)21-12-13(17-15(21)19(8)6-10(22)26-4)18(3)16(25)20(14(12)24)7-11(23)27-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURYZZYLKYUYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.